

In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic acid

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Compound of Interest

Compound Name:	2-Methyl-6-(trifluoromethyl)nicotinic acid
Cat. No.:	B1305685

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CAS Number: 261635-93-2

This technical guide provides a comprehensive overview of **2-Methyl-6-(trifluoromethyl)nicotinic acid**, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

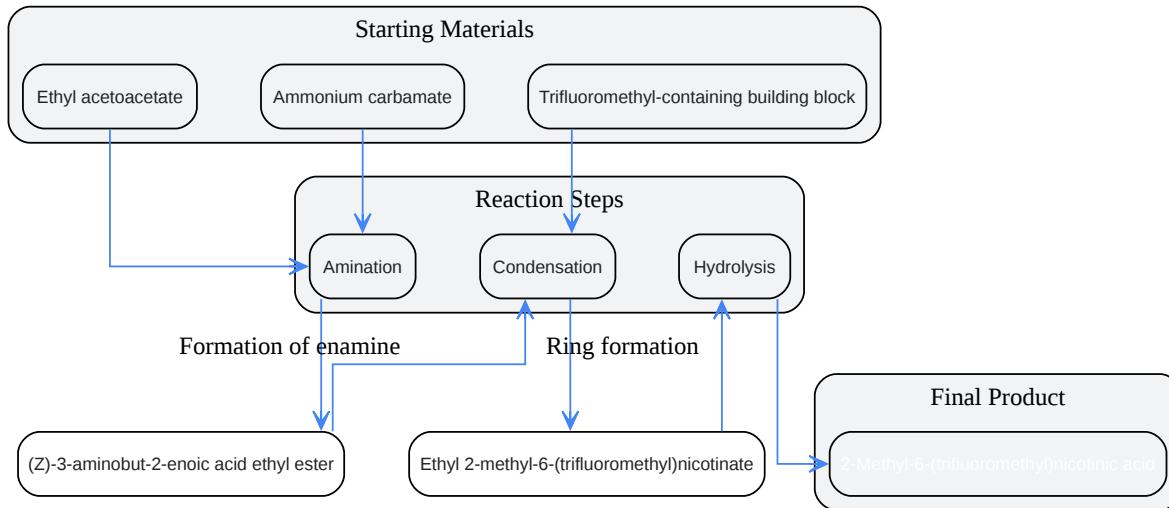
2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. The presence of both a methyl and a trifluoromethyl group on the pyridine ring significantly influences its chemical and physical characteristics.

Property	Value	Reference
CAS Number	261635-93-2	[1] [2]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[1]
Molecular Weight	205.13 g/mol	[1]
IUPAC Name	2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid	[1]
Appearance	White to cream crystals or powder	[3]
Melting Point	139-141 °C	
Boiling Point	253.0 ± 40.0 °C (predicted)	
Density	1.414 ± 0.06 g/cm ³ (predicted)	
pKa	2.96 ± 0.10 (predicted)	[4]
Solubility	Slightly soluble in water. Soluble in acetonitrile and methanol.	[4]

Synthesis

A widely adopted method for the synthesis of the ethyl ester of **2-Methyl-6-(trifluoromethyl)nicotinic acid** is outlined in patent WO2006059103A2.[\[5\]](#) This method, while commonly used, can present challenges with incomplete reaction conversion.[\[5\]](#) The general approach involves the condensation of (Z)-3-aminobut-2-enoic acid ethyl ester with an appropriate trifluoromethyl-containing building block.[\[5\]](#) Subsequent hydrolysis of the resulting ethyl 2-methyl-6-(trifluoromethyl)nicotinate would yield the desired carboxylic acid.

A general workflow for this synthesis is presented below.

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Caption: Synthetic workflow for **2-Methyl-6-(trifluoromethyl)nicotinic acid**.

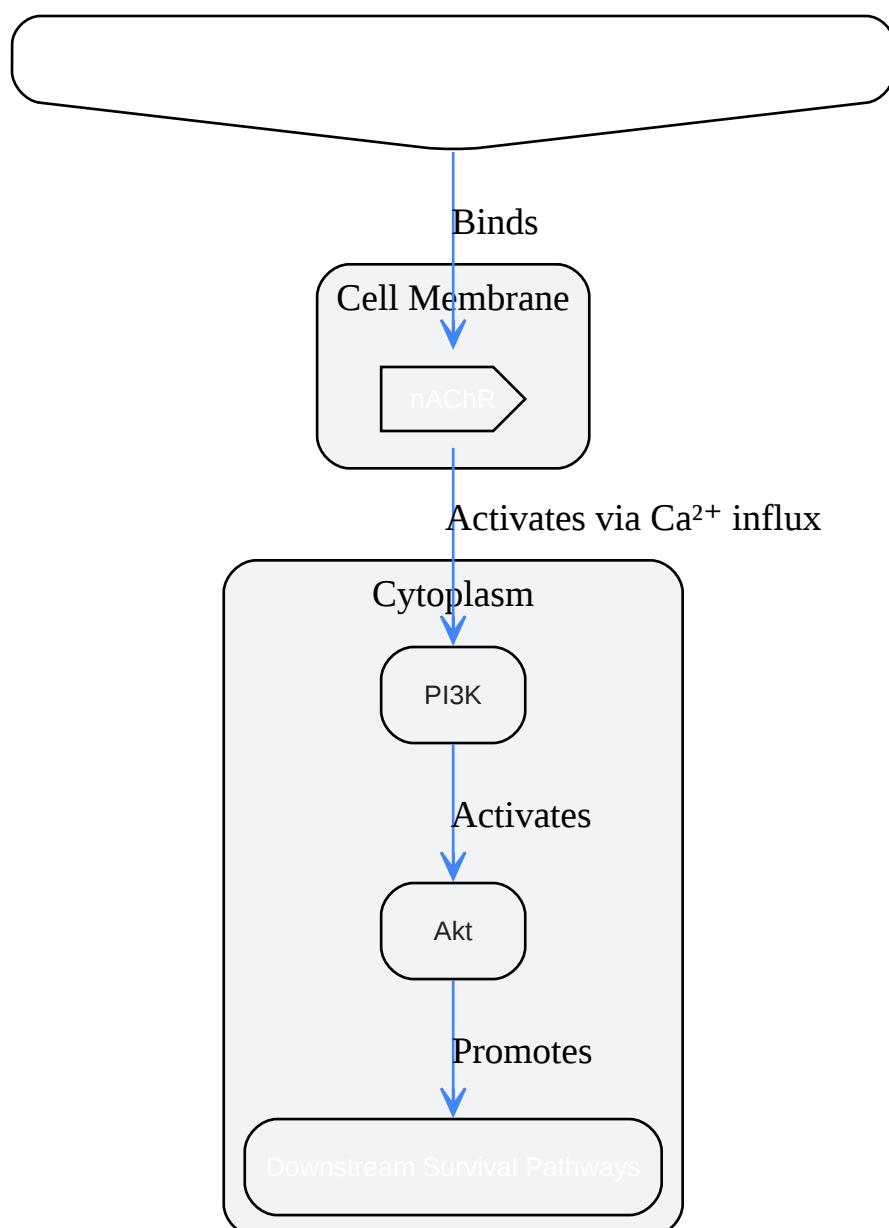
Biological Activity and Signaling Pathways

This compound and its derivatives are of interest for their potential interaction with nicotinic acetylcholine receptors (nAChRs).^[6] nAChRs are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems.^[6] Modulation of nAChR activity has therapeutic potential in a range of disorders.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, particularly the $\alpha 7$ and $\alpha 4\beta 2$ subtypes, can trigger intracellular signaling cascades that are implicated in neuroprotection.^[7] One of the key pathways activated downstream of these receptors is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.^[7] This pathway is central to cell survival and proliferation.

The binding of an agonist, such as a modulator derived from **2-Methyl-6-(trifluoromethyl)nicotinic acid**, to the nAChR leads to the opening of the ion channel and an influx of calcium ions (Ca^{2+}).^[7] The increase in intracellular calcium can, in turn, activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1). Activated Akt proceeds to phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis.



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Caption: nAChR-mediated PI3K/Akt signaling pathway.

Experimental Protocols

Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (Illustrative Protocol based on Patent WO2006059103A2)

This protocol is an illustrative example based on the general methodology described in the patent literature.^[5] Actual reaction conditions may require optimization.

Materials:

- (Z)-3-aminobut-2-enoic acid ethyl ester
- 4-ethoxy-1,1,1-trifluoro-3-buten-2-one
- Acetic acid
- Ammonium acetate
- Toluene
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene, add (Z)-3-aminobut-2-enoic acid ethyl ester, acetic acid, and ammonium acetate.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Materials:

- Cell membranes expressing the desired nAChR subtype (e.g., $\alpha 4\beta 2$ or $\alpha 7$)
- Radiolabeled ligand with known affinity for the receptor (e.g., [3 H]-epibatidine)
- Test compound (**2-Methyl-6-(trifluoromethyl)nicotinic acid** or its derivatives)
- Assay buffer (e.g., Tris-HCl buffer)
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter
- Glass fiber filters

- Filtration apparatus

Procedure:

- Prepare a series of dilutions of the test compound.
- In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and the different concentrations of the test compound or buffer (for total and non-specific binding).
- Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

Conclusion

2-Methyl-6-(trifluoromethyl)nicotinic acid is a valuable building block in medicinal and agricultural chemistry. Its synthesis, while established, may require optimization to achieve high yields. The compound's potential as a modulator of nicotinic acetylcholine receptors, particularly through the PI3K/Akt signaling pathway, makes it an interesting candidate for further investigation in the context of neuroprotective and other therapeutic applications. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis and biological activity of this and related compounds.

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